N2-(3-chloro-4-methoxyphenyl)-6-morpholino-N4-(p-tolyl)-1,3,5-triazine-2,4-diamine
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Overview
Description
N2-(3-chloro-4-methoxyphenyl)-6-morpholino-N4-(p-tolyl)-1,3,5-triazine-2,4-diamine is a useful research compound. Its molecular formula is C21H23ClN6O2 and its molecular weight is 426.91. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial Activities
The synthesis and exploration of new 1,2,4-Triazole derivatives, including structures similar to the specified compound, have shown significant promise in antimicrobial activities. These compounds have been synthesized through various chemical reactions and tested against a range of microorganisms, demonstrating good to moderate activities. Such studies contribute to the development of new antimicrobial agents that could address the growing concern of antibiotic resistance (Bektaş et al., 2007).
Synthesis and Biological Activity
Research into Pyrimidine derivatives linked with Morpholinophenyl groups has shown significant larvicidal activity against mosquito larvae, highlighting the potential of these compounds in vector control strategies. The study showcases the synthesis of these derivatives and their efficacy in controlling larvae, which could have implications for reducing the spread of mosquito-borne diseases (Gorle et al., 2016).
Environmental Applications
Investigations into the use of low-cost biosorbents for the removal of pesticides from wastewater have shown that certain lignocellulosic substrates can effectively adsorb pesticides, including compounds structurally related to triazines. This research provides a cost-effective and sustainable method for water treatment, essential for environmental protection and public health (Boudesocque et al., 2008).
Novel Synthesis Methods
Research on synthesizing 6- and 7-Membered N-Heterocycles using α-Phenylvinylsulfonium Salts, including methods that could potentially apply to the synthesis of triazine derivatives, highlights innovative approaches to creating complex organic molecules. These methods offer new pathways for synthesizing pharmacologically relevant compounds, including those with potential antimicrobial and anticancer activities (Matlock et al., 2015).
Anticancer Research
The exploration of triazine derivatives for anticancer applications has been a subject of interest. For example, research into quinazolinone derivatives, which share a structural similarity to triazines, includes studying their synthesis and antimicrobial activity. Such compounds could provide a framework for developing new anticancer agents by targeting specific pathways involved in cancer cell proliferation (Habib et al., 2013).
Mechanism of Action
Target of Action
The primary targets of this compound are the activating transcription factor 4 (ATF4) and nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kB) proteins . These proteins play crucial roles in cellular stress responses, inflammation, and apoptosis .
Mode of Action
The compound interacts with its targets by inhibiting their activity. The molecular docking study showed that the compound has favorable interaction with active residues of ATF4 and NF-kB proteins . This interaction results in the inhibition of endoplasmic reticulum (ER) stress, apoptosis, and the NF-kB inflammatory pathway .
Biochemical Pathways
The compound affects the ER stress pathway and the NF-kB inflammatory pathway. By inhibiting ATF4 and NF-kB proteins, the compound reduces the expression of the ER chaperone, BIP, and the apoptosis marker cleaved caspase-3 . This leads to a decrease in ER stress and inflammation, providing neuroprotective effects .
Result of Action
The compound exhibits promising neuroprotective and anti-inflammatory properties . It significantly inhibits nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells . It also reduces the expression of BIP and cleaved caspase-3 in human neuronal cells, indicating a reduction in ER stress and apoptosis .
Action Environment
Properties
IUPAC Name |
2-N-(3-chloro-4-methoxyphenyl)-4-N-(4-methylphenyl)-6-morpholin-4-yl-1,3,5-triazine-2,4-diamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23ClN6O2/c1-14-3-5-15(6-4-14)23-19-25-20(24-16-7-8-18(29-2)17(22)13-16)27-21(26-19)28-9-11-30-12-10-28/h3-8,13H,9-12H2,1-2H3,(H2,23,24,25,26,27) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFCADCDVGPJXGM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=NC(=NC(=N2)N3CCOCC3)NC4=CC(=C(C=C4)OC)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23ClN6O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.